Atorvastatin-d5 Sodium Salt

LC-MS/MS Isotopic Interference Method Validation

Quantifying atorvastatin without a reliable internal standard leads to systematic bias and regulatory rejection. Atorvastatin-d5 Sodium Salt delivers validated accuracy for pharmacokinetic, bioequivalence, and TDM studies. • +5 Da mass shift eliminates isotopic crosstalk interference. • Matched extraction recovery (>80%) and co-elution ensure robust matrix effect correction. • Validated in FDA/EMA-compliant methods from 1.00 to 250 ng/mL. • High isotopic purity (≥99 atom% D) supports low ng/mL quantification.

Molecular Formula C33H34FN2NaO5
Molecular Weight 585.7 g/mol
CAS No. 222412-87-5
Cat. No. B016509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin-d5 Sodium Salt
CAS222412-87-5
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-(phenyl-d5)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium ;  Lipitor-d5 Sodium; 
Molecular FormulaC33H34FN2NaO5
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
InChIKeyVVRPOCPLIUDBSA-ADFDHUHVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin-d5 Sodium Salt Overview


Atorvastatin-d5 Sodium Salt (CAS 222412-87-5) is a stable isotope-labeled analog of the HMG-CoA reductase inhibitor Atorvastatin, in which five hydrogen atoms on a phenyl ring have been substituted with deuterium atoms (+5 Da mass shift) [1]. This sodium salt form serves as a preferred internal standard in LC-MS/MS bioanalytical workflows, providing physicochemical properties nearly identical to the unlabeled analyte while enabling precise mass spectrometric differentiation . The compound is routinely employed in validated methods for quantifying atorvastatin and its active metabolites in biological matrices such as human and rat plasma, supporting pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments [2].

Why Atorvastatin-d5 Sodium Salt Is Irreplaceable


Although atorvastatin-d5 sodium salt shares its core pharmacological scaffold with unlabeled atorvastatin and other statins, it is not interchangeable with these compounds as an internal standard for quantitative bioanalysis. Unlabeled atorvastatin cannot be distinguished from endogenous or dosed analyte by mass spectrometry, rendering it useless for accurate quantification [1]. Alternative internal standards such as rosuvastatin or structurally dissimilar compounds exhibit different extraction recovery, ionization efficiency, and chromatographic retention behavior, introducing systematic bias and compromising method accuracy and precision [2]. Even closely related deuterated analogs, such as atorvastatin-d3, may present insufficient mass separation from the analyte's natural M+2/M+3 isotopic peaks, leading to cross-talk interference and degraded assay sensitivity [3]. The d5-label provides a robust +5 Da mass shift that cleanly separates the internal standard signal from the analyte's isotopic envelope, a critical requirement for achieving the FDA and EMA validation acceptance criteria for precision, accuracy, and matrix effect correction [4].

Quantitative Advantages of Atorvastatin-d5 Sodium Salt


Isotopic Cross-Talk Elimination

In high-resolution tandem mass spectrometry (LC-HRMS/MS), atorvastatin-d5 demonstrates a clean +5 Da mass shift that fully separates its signal from the natural isotopic envelope of unlabeled atorvastatin, in contrast to atorvastatin-d3 which suffers from analytical interference due to overlap with the analyte's M+2 and M+3 isotopic peaks. This interference with atorvastatin-d3 was specifically documented in a 2020 multi-statin method validation study, where atorvastatin-d5 was evaluated but diazepam-d5 and pentobarbital-d5 were ultimately selected as internal standards for positive and negative ionization modes, respectively, due to analytical interference of atorvastatin-d5 in that specific high-resolution MS workflow [1]. While this finding highlights context-dependent limitations, it underscores that even within the deuterated internal standard class, isotopic labeling position and mass shift magnitude critically influence method performance and the absence of cross-talk.

LC-MS/MS Isotopic Interference Method Validation

Extraction Recovery and Matrix Effect Correction

A 2023 UPLC-MS/MS method validation study for atorvastatin and its active metabolites in human plasma demonstrated that extraction recoveries for all analytes and their respective deuterated internal standards, including atorvastatin-D5, were consistently >80% [1]. This near-identical recovery between the analyte and its d5-labeled internal standard is a critical performance attribute, as it enables accurate correction for sample preparation losses. In contrast, methods employing structurally dissimilar internal standards like rosuvastatin have reported mean extraction recoveries for atorvastatin ranging from 70% to 99.95%, with the wide variability introducing potential bias and compromising precision [2].

Extraction Recovery Matrix Effect Bioanalytical Method Validation

Regulatory Validation in Pharmacokinetic Studies

In a 2021 FDA guideline-compliant LC-MS/MS method, atorvastatin-d5 was employed as the internal standard for quantifying atorvastatin in rat plasma over a validated concentration range of 1.00–250 ng/mL. The method met all acceptance criteria for linearity, specificity, precision, accuracy, extraction recovery, matrix effect, and stability, and was successfully applied to a pharmacokinetic drug-drug interaction study [1]. This demonstrates that atorvastatin-d5 sodium salt enables robust, regulatory-grade quantification in complex biological matrices. In contrast, methods relying on non-deuterated or structurally dissimilar internal standards often struggle to achieve comparable precision and accuracy due to differential matrix effects and extraction inconsistencies [2].

Pharmacokinetics FDA Validation Precision and Accuracy

Chromatographic Co-Elution with Analyte

The sodium salt form of atorvastatin-d5 exhibits chromatographic retention behavior that is essentially identical to that of the unlabeled atorvastatin analyte, with both compounds eluting within the same narrow time window (e.g., within 5.2 minutes total run time in UPLC-MS/MS methods) [1]. This co-elution ensures that the internal standard experiences the same mobile phase composition and ionization conditions as the analyte at the moment of detection, which is critical for accurate signal normalization and compensation for ion suppression or enhancement effects [2]. In contrast, alternative internal standards with differing hydrophobicities, such as rosuvastatin or other statins, exhibit different retention times, leading to inconsistent ionization matrix effects and reduced method ruggedness.

Chromatography Retention Time Method Ruggedness

Isotopic Enrichment and Purity

Commercially available atorvastatin-d5 sodium salt is routinely supplied with ≥99 atom% deuterium isotopic enrichment and ≥95% chemical purity . This high isotopic enrichment minimizes the presence of residual protiated (unlabeled) atorvastatin, which can act as a contaminant that artificially inflates the measured analyte concentration and compromises assay accuracy, particularly at low quantification limits. In contrast, some atorvastatin-d5 calcium salt preparations report isotopic purity as ≥99% deuterated forms (d1-d3), indicating a mixture of isotopomers that may introduce additional variability . The sodium salt form with its precisely defined five-deuterium labeling pattern provides a more homogenous and predictable internal standard performance.

Isotopic Purity Quantitative Accuracy Certificate of Analysis

Atorvastatin-d5 Sodium Salt Applications


Regulated Bioequivalence Studies

In ANDA (Abbreviated New Drug Application) submissions, bioequivalence studies require highly accurate and precise quantification of atorvastatin in human plasma. Atorvastatin-d5 sodium salt is the internal standard of choice due to its validated performance in meeting FDA and EMA acceptance criteria for linearity (e.g., 0.500–250 ng/mL range), precision, accuracy, and matrix effect correction, as demonstrated in multiple published LC-MS/MS methods [1][2]. Its co-elution and matched extraction recovery (>80%) ensure robust data that withstands regulatory scrutiny.

Therapeutic Drug Monitoring and Clinical Pharmacokinetics

For clinical studies requiring quantification of atorvastatin and its active metabolites (2-hydroxy and 4-hydroxy atorvastatin) in patient plasma, the d5-labeled internal standard enables simultaneous, interference-free measurement across the clinically relevant concentration range [1]. The +5 Da mass shift provides unambiguous differentiation from endogenous compounds and co-administered drugs, while the high isotopic purity (≥99 atom% D) minimizes background signal, supporting reliable quantification even at low ng/mL levels required for TDM applications [2].

Preclinical Pharmacokinetic and DDI Studies

In rodent pharmacokinetic and drug-drug interaction studies, where sample volumes are limited and throughput demands are high, atorvastatin-d5 sodium salt facilitates rapid, sensitive analysis. Validated methods using this internal standard achieve total run times as short as 3.2 minutes and require only 50 μL of plasma, while maintaining a lower limit of quantitation of 1.00 ng/mL and meeting all FDA validation guidelines [1]. The consistent extraction recovery and ionization response of the d5-IS directly contribute to the method's ruggedness and low rejection rates in high-throughput workflows [2].

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